3-Chlorophenyl-(2-pyridyl)methanol 3-Chlorophenyl-(2-pyridyl)methanol
Brand Name: Vulcanchem
CAS No.: 75343-75-8
VCID: VC5381948
InChI: InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
SMILES: C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O
Molecular Formula: C12H10ClNO
Molecular Weight: 219.67

3-Chlorophenyl-(2-pyridyl)methanol

CAS No.: 75343-75-8

Cat. No.: VC5381948

Molecular Formula: C12H10ClNO

Molecular Weight: 219.67

* For research use only. Not for human or veterinary use.

3-Chlorophenyl-(2-pyridyl)methanol - 75343-75-8

Specification

CAS No. 75343-75-8
Molecular Formula C12H10ClNO
Molecular Weight 219.67
IUPAC Name (3-chlorophenyl)-pyridin-2-ylmethanol
Standard InChI InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
Standard InChI Key FBGQCTZCPITIQD-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a 3-chlorophenyl group via a hydroxymethyl (-CH2_2OH) bridge. The chlorine atom at the meta position of the phenyl ring and the hydroxymethyl group on the pyridine ring contribute to its electronic and steric properties .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
SMILES NotationC1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O
InChI KeyFBGQCTZCPITIQD-UHFFFAOYNA-N
Rotatable Bonds2

Computational Insights

Density functional theory (DFT) studies reveal that the hydroxymethyl group participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the molecule . Natural Bond Orbital (NBO) analysis further indicates significant charge delocalization between the aromatic rings and the hydroxyl group, enhancing its reactivity in electrophilic substitutions .

Synthesis and Production Methods

Grignard Reaction-Based Synthesis

A common route involves the nucleophilic addition of 3-chlorophenylmagnesium bromide to 2-pyridinecarboxaldehyde in tetrahydrofuran (THF), followed by acid quenching to yield the methanol derivative . This method achieves yields of 80–90% but requires stringent anhydrous conditions .

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Grignard Addition3-ClC6_6H4_4MgBr, THF80–90
Oxidation of AlcoholsCrO3_3, Acetic Acid>95
Green SynthesisSulphamic Acid, 2-Ethoxyethanol95

Green Chemistry Approaches

Recent advancements employ sulphamic acid as a catalyst in 2-ethoxyethanol, enabling one-pot cyclization and condensation reactions at 110–120°C . This method reduces reaction time to 7.5 hours and eliminates hazardous byproducts, aligning with sustainable chemistry principles .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 78–80°C and a boiling point of 364.3°C (predicted) . It is soluble in methanol, chloroform, and dimethyl sulfoxide (DMSO) but insoluble in water .

Table 3: Physical Properties

PropertyValueSource
Melting Point78–80°C
Boiling Point364.3°C (Predicted)
Density1.275 g/cm³
Solubility in MethanolHigh

Spectroscopic Characterization

  • FTIR: A broad O-H stretch at 3200–3400 cm⁻¹ and C-Cl absorption at 750 cm⁻¹ .

  • NMR: 1H^1\text{H} NMR signals at δ 7.78–7.76 (d, 1H, Ar-H) and δ 4.85 (s, 1H, -OH) .

  • UV-Vis: Absorption maxima at 270 nm due to π→π* transitions in the aromatic system .

Applications in Pharmaceutical Chemistry

Intermediate in Antihistamines

The compound serves as a precursor to carbinoxamine, a histamine H1_1 antagonist used in allergy treatment . Alkylation with 1-bromo-3-chloropropane yields piperazine derivatives, which are critical for modulating CNS permeability .

Nonlinear Optical (NLO) Materials

DFT studies highlight its large hyperpolarizability (β=1.92×1030esu\beta = 1.92 \times 10^{-30} \, \text{esu}), making it a candidate for photonic devices . The 3-chlorophenyl group enhances electron-withdrawing capacity, augmenting NLO responses .

Hazard StatementPrecautionary Measure
H315: Skin IrritationWear nitrile gloves
H319: Eye DamageUse safety goggles
H335: Respiratory IrritationUse fume hood

Environmental Impact

With a predicted bioconcentration factor (BCF) of 3.2, the compound exhibits moderate persistence in aquatic systems . Disposal via incineration is recommended to prevent groundwater contamination .

Recent Research and Developments

Catalytic Applications

Sulphamic acid-catalyzed syntheses have reduced reaction times by 40% compared to traditional methods, with catalyst recyclability up to four cycles without efficiency loss .

DFT-Driven Design

Time-dependent DFT (TD-DFT) simulations predict a bandgap (ΔE\Delta E) of 4.91 eV, suggesting stability in optoelectronic applications . Comparative studies with fluorinated analogs show enhanced polarizability in 6-(3-fluorophenyl) derivatives .

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